molecular formula C15H22N6O2 B6770241 N-[(2R,3S)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]-3-(1,2,4-triazol-1-yl)propanamide

N-[(2R,3S)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]-3-(1,2,4-triazol-1-yl)propanamide

Cat. No.: B6770241
M. Wt: 318.37 g/mol
InChI Key: PTYUMRJBVMYHSD-DZGCQCFKSA-N
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Description

N-[(2R,3S)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]-3-(1,2,4-triazol-1-yl)propanamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a complex structure with multiple functional groups, making it a versatile candidate for chemical reactions and biological interactions.

Properties

IUPAC Name

N-[(2R,3S)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]-3-(1,2,4-triazol-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N6O2/c1-2-20-9-12(8-17-20)15-13(4-3-7-23-15)19-14(22)5-6-21-11-16-10-18-21/h8-11,13,15H,2-7H2,1H3,(H,19,22)/t13-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTYUMRJBVMYHSD-DZGCQCFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2C(CCCO2)NC(=O)CCN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C(C=N1)[C@@H]2[C@H](CCCO2)NC(=O)CCN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2R,3S)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]-3-(1,2,4-triazol-1-yl)propanamide typically involves several key steps:

    Formation of the Oxane Ring: The oxane ring can be synthesized through a cyclization reaction involving a suitable diol and an appropriate electrophile under acidic or basic conditions.

    Introduction of the Pyrazole Group: The pyrazole moiety is introduced via a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound, followed by cyclization.

    Attachment of the Triazole Group: The triazole ring is often formed through a click chemistry approach, such as the Huisgen cycloaddition between an azide and an alkyne.

    Amide Bond Formation: The final step involves coupling the oxane-pyrazole intermediate with a triazole-containing carboxylic acid or its derivative using standard amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

For large-scale production, the synthesis may be optimized to enhance yield and purity. This often involves:

    Optimization of Reaction Conditions: Adjusting temperature, solvent, and reaction time to maximize efficiency.

    Use of Catalysts: Employing catalysts to accelerate reaction rates and improve selectivity.

    Purification Techniques: Utilizing chromatography, crystallization, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2R,3S)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]-3-(1,2,4-triazol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxides or hydroxylated derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyrazole or triazole rings, introducing new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-[(2R,3S)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]-3-(1,2,4-triazol-1-yl)propanamide has several scientific research applications:

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting enzymes or receptors involved in disease pathways.

    Biological Studies: It can be used as a probe to study biological processes, such as enzyme inhibition or receptor binding.

    Industrial Applications: The compound’s reactivity makes it useful in the synthesis of more complex molecules, potentially serving as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism by which N-[(2R,3S)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]-3-(1,2,4-triazol-1-yl)propanamide exerts its effects involves interactions with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: Depending on the target, the compound could influence signaling pathways, metabolic processes, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2R,3S)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]-3-methylthiophene-2-carboxamide
  • N-[(2R,3S)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]-3-(5-methylfuran-2-yl)propanamide

Uniqueness

Compared to similar compounds, N-[(2R,3S)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]-3-(1,2,4-triazol-1-yl)propanamide stands out due to its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable candidate for further research and development in various scientific fields.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.